
1-(4-Ethylpiperazin-1-yl)-3-((3-methylpent-1-yn-3-yl)oxy)propan-2-ol dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "1-(4-Ethylpiperazin-1-yl)-3-((3-methylpent-1-yn-3-yl)oxy)propan-2-ol dihydrochloride" is not directly mentioned in the provided papers. However, the papers do discuss related compounds with piperazine as a core structure, which is a common feature in pharmaceutical agents due to its versatility and biological activity. For instance, piperazine derivatives have been synthesized and evaluated for their anticonvulsant properties, as seen in the first paper . The second paper discusses the crystal structure of a benzimidazole derivative with a substituted piperazine, highlighting the importance of structural analysis in understanding the properties of such compounds . The third paper describes the synthesis of a pyridine derivative with a methylpiperazine moiety, indicating the relevance of piperazine in medicinal chemistry .
Synthesis Analysis
The synthesis of piperazine derivatives often involves nucleophilic substitution reactions, as demonstrated in the third paper where a methylpiperazine is reacted with a brominated precursor . The first paper also describes the synthesis of piperazine-containing compounds, although the specific methods are not detailed in the abstract . These synthetic routes are crucial for producing compounds with potential therapeutic effects, such as anticonvulsant activity.
Molecular Structure Analysis
The molecular structure of piperazine derivatives is critical in determining their biological activity. The second paper provides an in-depth analysis of the crystal structure of a benzimidazole derivative with a substituted piperazine, including bond lengths and angles, which are consistent with reported values for similar compounds . This structural information is essential for understanding the interaction of these molecules with biological targets.
Chemical Reactions Analysis
The papers provided do not detail specific chemical reactions involving "1-(4-Ethylpiperazin-1-yl)-3-((3-methylpent-1-yn-3-yl)oxy)propan-2-ol dihydrochloride". However, the synthesis of related compounds typically involves reactions such as nucleophilic substitution, as seen in the synthesis of the pyridine derivative in the third paper . These reactions are fundamental in the construction of the piperazine scaffold within the target molecules.
Physical and Chemical Properties Analysis
While the abstracts do not provide explicit information on the physical and chemical properties of "1-(4-Ethylpiperazin-1-yl)-3-((3-methylpent-1-yn-3-yl)oxy)propan-2-ol dihydrochloride", they do suggest that such properties are significant for the pharmacological profile of piperazine derivatives. For example, the anticonvulsant activity of the compounds in the first paper is likely influenced by their physical and chemical characteristics . The crystal structure analysis in the second paper also contributes to the understanding of the compound's properties .
Applications De Recherche Scientifique
Synthesis and Biological Activities
Research into compounds with a piperazine core, including those structurally related to 1-(4-Ethylpiperazin-1-yl)-3-((3-methylpent-1-yn-3-yl)oxy)propan-2-ol dihydrochloride, has revealed significant biological activities. For instance, compounds synthesized from epichlorohydrin in a multi-step strategy have been evaluated as Src kinase inhibitors and shown anticancer activity on human breast carcinoma cells, indicating a potential pathway for the development of new therapeutic agents (Sharma et al., 2010). Similarly, derivatives synthesized through the Morita–Baylis–Hillman reaction have shown inhibitory activity against butyrylcholinesterase, suggesting uses in addressing neurological disorders (Filippova et al., 2019).
Antimicrobial and Antitumor Properties
The development of new antimicrobial and antitumor agents has also been a significant focus. For example, novel derivatives designed from N-methyl-3-(naphthalene-1-yloxy)-3-(thiophen-2-yl)propan-1-amine have been characterized and explored for their potential medical applications (Yang Jing, 2010). These efforts are part of a broader strategy to identify compounds with potent biological activities that could lead to the development of new medications.
Analytical Applications
Beyond therapeutic applications, some studies have focused on the analytical applications of related compounds. For instance, a high-performance thin-layer chromatography (HPTLC) method for the simultaneous analysis of tolperisone hydrochloride and etodolac in oral solid formulations indicates the role of these compounds in developing analytical methods for drug analysis (Patel et al., 2012).
Propriétés
IUPAC Name |
1-(4-ethylpiperazin-1-yl)-3-(3-methylpent-1-yn-3-yloxy)propan-2-ol;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28N2O2.2ClH/c1-5-15(4,6-2)19-13-14(18)12-17-10-8-16(7-3)9-11-17;;/h1,14,18H,6-13H2,2-4H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGBXFUAOOCNSOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C#C)OCC(CN1CCN(CC1)CC)O.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H30Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Ethylpiperazin-1-yl)-3-((3-methylpent-1-yn-3-yl)oxy)propan-2-ol dihydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-([2,2'-Bipyridin]-5-yl)-2-aminopropanoic acid hydrochloride](/img/structure/B2499620.png)


![2-(((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2499623.png)
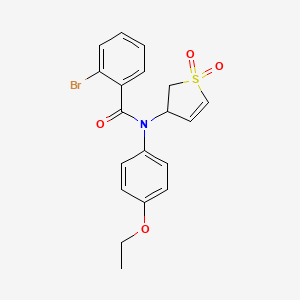
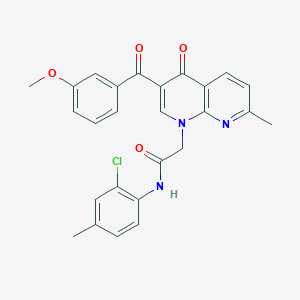
![2-benzyl-N-cyclopentyl-4-(3-methylbutyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2499626.png)

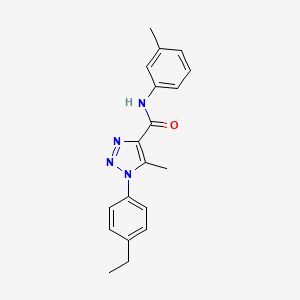
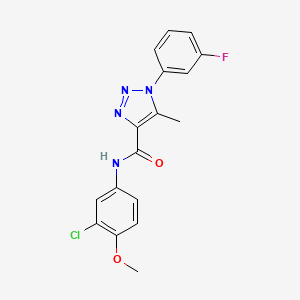
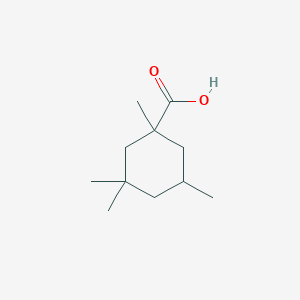
![N-[6-(butylsulfamoyl)-1,3-benzothiazol-2-yl]-2,2-diphenylacetamide](/img/structure/B2499636.png)
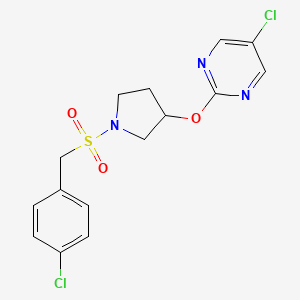
![N-(4-methoxybenzyl)-6-[8-oxo-6-{[(4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl]thio}[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]hexanamide](/img/structure/B2499639.png)